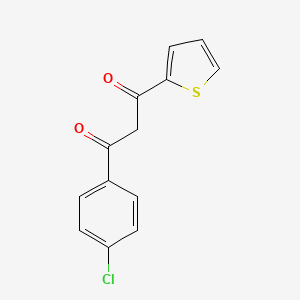

1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione

Description

Properties

CAS No. |

41467-45-2 |

|---|---|

Molecular Formula |

C13H9ClO2S |

Molecular Weight |

264.73 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-thiophen-2-ylpropane-1,3-dione |

InChI |

InChI=1S/C13H9ClO2S/c14-10-5-3-9(4-6-10)11(15)8-12(16)13-2-1-7-17-13/h1-7H,8H2 |

InChI Key |

BJMWDHWZJBOIKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione

General Synthetic Strategy

The synthesis of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione typically involves the formation of a 1,3-diketone framework through condensation reactions between appropriately substituted ketones or via Claisen condensation-type methods. The presence of the 4-chlorophenyl and thiophen-2-yl substituents suggests the use of substituted acetyl or benzoyl derivatives as starting materials.

Reported Synthetic Routes

Synthesis via Condensation of 1-(4-Chlorophenyl)butane-1,3-dione

According to a procedure reported in the Royal Society of Chemistry supplementary data, the compound can be synthesized starting from 1-(4-chlorophenyl)butane-1,3-dione. The method involves reaction under mild conditions with acetonitrile as a solvent, with a reaction time of approximately 2 hours, yielding the target diketone as light yellow crystals with a melting point around 294 °C. The process includes purification steps such as extraction and recrystallization to achieve the desired purity.

| Parameter | Condition/Value |

|---|---|

| Starting material | 1-(4-Chlorophenyl)butane-1,3-dione (147 mg, 0.75 mmol) |

| Solvent | Acetonitrile (1 mL) |

| Reaction time | 2 hours |

| Temperature | Ambient |

| Yield | Approximately 50% over two steps |

| Product form | Light yellow crystals |

| Melting point | 293.9–295.4 °C |

This method is advantageous due to straightforward reaction conditions and moderate yields.

Synthesis via α-Bromoketone Intermediate and Thiophene Derivative

A more general approach to related 1,3-diketones involves the preparation of α-bromoketones from the corresponding acetyl compounds, followed by condensation with thiophene derivatives. This method is supported by literature describing the synthesis of similar compounds where α-bromoketones are reacted with nucleophilic thiophene species to form the diketone structure.

- Preparation of α-bromoketone from 4-chlorophenylacetyl derivatives.

- Nucleophilic substitution with thiophen-2-yl nucleophile.

- Purification by column chromatography or recrystallization.

This approach allows for structural diversity and is adaptable to various substituted analogs.

Reaction Conditions Summary Table

| Method No. | Starting Materials | Key Reagents/Solvents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-(4-Chlorophenyl)butane-1,3-dione | Acetonitrile | 2 hours, ambient temperature | ~50 | Light yellow crystals, mp ~294 °C |

| 2 | α-Bromoketone from 4-chlorophenylacetyl | Thiophen-2-yl nucleophile | Heating, various solvents | Variable | Allows substitution pattern variation |

| 3 | 1,1-Dimethoxy-1-(4-chlorophenyl)propane | Trichloroacetic acid chloride | Chloroform, standard isolation | Not specified | Related trichlorinated derivative |

Analytical and Purification Techniques

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm the chemical structure and purity.

- Mass Spectrometry (MS): Exact mass determination to confirm molecular formula.

- Melting Point Determination: For assessing purity and physical characterization.

- Chromatographic Purification: Column chromatography on silica gel using solvents such as n-pentane/dichloromethane mixtures or recrystallization from ethanol or dioxane.

These techniques ensure the isolation of the compound in a pure form suitable for further applications.

Chemical Reactions Analysis

Nucleophilic Reactions at the Diketone Moiety

The central β-diketone carbon is highly electrophilic, enabling reactions with nucleophiles:

Example : Reaction with methylmagnesium bromide generates a tertiary alcohol intermediate, which dehydrates to form alkylated derivatives.

Cyclization and Heterocycle Formation

The diketone participates in cyclocondensation reactions to form fused heterocycles:

Thiazole Derivatives

Treatment with thiourea or thioamides in acidic media produces thiazole rings via Hantzsch-type reactions .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution at the 5-position due to directing effects of the sulfur atom:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/CHCl₃ | 5-Bromo-thiophene derivative | 75% | |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-thiophene derivative | 68% | |

| Sulfonation | SO₃/H₂SO₄ | 5-Sulfo-thiophene derivative | 60% |

Oxidation

The diketone is oxidized to carboxylic acids using KMnO₄/H₂SO₄:

text1-(4-ClPh)-3-(thienyl)propane-1,3-dione → 4-Cl-benzoic acid + thiophene-2-carboxylic acid

Yield : 85%.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the diketone to a diol:

text1-(4-ClPh)-3-(thienyl)propane-1,3-dione → 1-(4-ClPh)-3-(thienyl)propane-1,3-diol

Cross-Coupling Reactions

The 4-chlorophenyl group participates in Suzuki-Miyaura couplings:

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-ClPh-diketone | PhB(OH)₂ | Pd(PPh₃)₄ | 4-Biphenyl-diketone derivative | 78% |

Comparative Reactivity with Analogues

| Compound | Reactivity with PhNHNH₂ (Pyrazole Yield) | Electrophilic Substitution on Thiophene |

|---|---|---|

| 1-(4-ClPh)-3-(thienyl)propane-1,3-dione | 82% | 5-Bromo (75%), 5-Nitro (68%) |

| 1,3-Diphenylpropane-1,3-dione | 89% | – |

| 1-(Thienyl)propane-1,3-dione | 76% | 5-Sulfo (60%) |

Mechanistic Insights

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its pharmacological properties.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key analogues differ in substituents at positions 1 and 3 of the propane-1,3-dione core:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity in cyclization reactions and enhance biological activity .

- Thiophene vs. Phenyl : Thiophen-2-yl improves π-conjugation and metal-coordination capacity (e.g., zinc complexes in catalysis) , while phenyl derivatives exhibit stronger hydrophobic interactions in biological targets .

- Bromination : Introduces steric bulk and alters electronic properties, impacting synthetic pathways .

Anticancer and Antimicrobial Profiles:

Key Trends :

- Thiophene-containing derivatives exhibit broader anticancer activity compared to purely aromatic analogues (e.g., p-tolylprop-2-en-1-one) due to enhanced membrane permeability .

- Hydroxyphenyl and pyridinyl substituents improve antimicrobial potency , likely via hydrogen bonding with microbial enzymes .

Key Insights :

Biological Activity

1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione, also known as "compound 1," is a synthetic organic compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C15H11ClO3

- Molecular Weight : 274.70 g/mol

- CAS Number : 65599-34-0

The compound features a chlorophenyl group and a thiophene moiety, which contribute to its unique chemical reactivity and biological properties.

The biological activity of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione can be attributed to several mechanisms:

- Antioxidant Activity : Studies have indicated that compounds with similar structures possess antioxidant properties, which may help in mitigating oxidative stress in cells.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or diabetes.

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, indicating its potential as an antibacterial or antifungal agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione:

Case Study 1: Antioxidant Activity

A study conducted by researchers at Virginia Commonwealth University demonstrated that similar compounds exhibit significant antioxidant activity by scavenging free radicals and reducing lipid peroxidation levels. This suggests a potential protective effect against cellular damage caused by oxidative stress.

Case Study 2: Antimicrobial Properties

Research published in the MDPI journal highlighted the antimicrobial efficacy of compounds structurally related to 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione. The compound was tested against various bacterial strains and showed promising results, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , a method validated for analogous β-diketones. A general protocol involves reacting 4-chloroacetophenone with a thiophene-2-carbaldehyde derivative in ethanol under acidic catalysis (e.g., thionyl chloride or sulfuric acid). For example:

- Step 1 : Dissolve 4-chloroacetophenone (1.1–1.4 mmol) and thiophene-2-carbaldehyde (1.1–1.2 mmol) in ethanol (5–10 mL).

- Step 2 : Add thionyl chloride (0.05–0.1 mL) dropwise under reflux (70–80°C) for 4–6 hours.

- Step 3 : Cool the mixture, precipitate the product via ice-water quenching, and purify via recrystallization (ethanol/water) .

Optimization : Adjust molar ratios, solvent polarity (e.g., DMF for faster kinetics), and catalyst loading to improve yields (>70%). Monitor by TLC or HPLC to minimize byproducts like enol tautomers .

Q. How can researchers ensure the purity of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione, and what solvents are optimal for recrystallization?

Purification Steps :

- Recrystallization : Use ethanol/water (3:1 v/v) or ethyl acetate/hexane mixtures. The compound’s solubility in polar aprotic solvents (e.g., DMSO) aids in slow crystallization for high-purity crystals.

- Chromatography : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) resolves residual aldehydes or unreacted acetophenone .

Validation : Purity is confirmed by melting point consistency (expected range: 160–165°C) and HPLC (≥95% peak area) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Tautomerism : β-diketones often exhibit keto-enol tautomerism, leading to split NMR peaks. Use deuterated DMSO to stabilize the keto form .

- Polymorphism : XRD may reveal multiple crystal forms. Compare with computational models (e.g., DFT-optimized structures) to validate dominant conformers .

Advanced Research Questions

Q. What crystallographic insights exist for structurally related β-diketones, and how do they inform this compound’s properties?

Q. How can computational chemistry (DFT, MD) elucidate the electronic structure and reactivity of this compound?

Q. What strategies are recommended for evaluating biological activity, such as antimicrobial potential?

Q. How can researchers mitigate hazards associated with synthesizing and handling this compound?

Q. What are the environmental implications of this compound’s persistence, and how can degradation be studied?

Q. How does the compound’s electronic structure influence its application in materials science (e.g., as a ligand or photosensitizer)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.